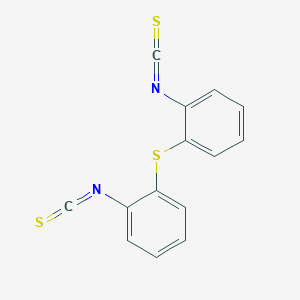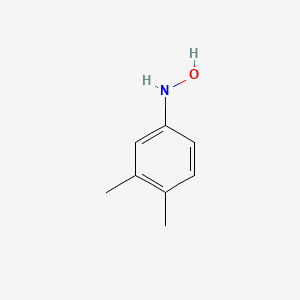
3,4-Dimethylphenylhydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethylphenylhydroxylamine is an organic compound with the molecular formula C8H11NO It is a derivative of phenylhydroxylamine, where two methyl groups are substituted at the 3rd and 4th positions of the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 3,4-Dimethylphenylhydroxylamine can be synthesized through several methods. One common approach involves the reduction of 3,4-dimethylnitrobenzene using reducing agents such as iron powder in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, yielding this compound as the primary product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 3,4-dimethylnitrobenzene using catalysts like palladium on carbon (Pd/C) under controlled temperature and pressure conditions. This method is preferred for its efficiency and scalability.
化学反应分析
Types of Reactions: 3,4-Dimethylphenylhydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,4-dimethylbenzoquinone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of this compound can yield 3,4-dimethylaniline.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the hydroxylamine group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Iron powder, hydrochloric acid, palladium on carbon (Pd/C)
Substitution: Various electrophiles under acidic or basic conditions
Major Products Formed:
Oxidation: 3,4-Dimethylbenzoquinone
Reduction: 3,4-Dimethylaniline
Substitution: Depends on the electrophile used
科学研究应用
3,4-Dimethylphenylhydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It serves as a probe in biochemical studies to investigate the mechanisms of enzymatic reactions involving hydroxylamines.
Industry: Used in the production of antioxidants and stabilizers for polymers and other materials.
作用机制
The mechanism of action of 3,4-dimethylphenylhydroxylamine involves its ability to undergo redox reactions. It can act as both an oxidizing and reducing agent, depending on the reaction conditions. The compound interacts with molecular targets such as enzymes and proteins, influencing their activity through redox modulation. This property makes it valuable in studying oxidative stress and related biological processes.
相似化合物的比较
3,4-Dimethoxyphenethylamine: An analogue where the hydroxyl groups are replaced with methoxy groups.
3,4-Dimethylaniline: A reduced form of 3,4-dimethylphenylhydroxylamine.
Phenylhydroxylamine: The parent compound without the methyl substitutions.
Uniqueness: this compound is unique due to the presence of methyl groups at the 3rd and 4th positions, which influence its chemical reactivity and biological activity. These substitutions can enhance its stability and modify its interaction with molecular targets compared to its analogues.
属性
CAS 编号 |
43192-07-0 |
|---|---|
分子式 |
C8H11NO |
分子量 |
137.18 g/mol |
IUPAC 名称 |
N-(3,4-dimethylphenyl)hydroxylamine |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-8(9-10)5-7(6)2/h3-5,9-10H,1-2H3 |
InChI 键 |
OMQHMQCZNLHYAG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



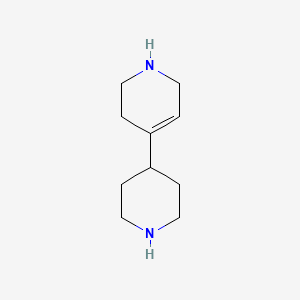

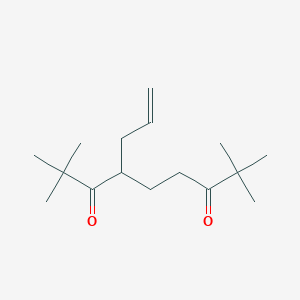

![Methanamine, N-[(3-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14663615.png)
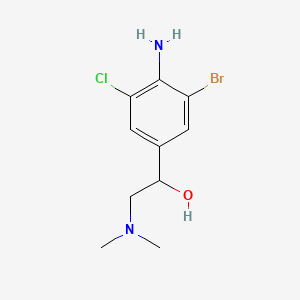
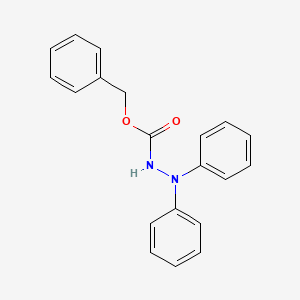
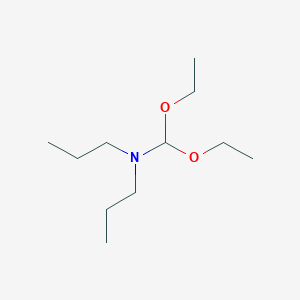

![[(1-Phenylethyl)selanyl]benzene](/img/structure/B14663644.png)
![2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene](/img/structure/B14663646.png)
![3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14663662.png)
